
2,3-Dihydroxypropyl pentadecanoate
Vue d'ensemble
Description
1-Pentadecanoyl-rac-glycerol is a monoacylglycerol that contains pentadecanoic acid at the sn-1 position. It has been found in wheat bran extracts. 1-Pentadecanoyl-rac-glycerol levels are increased in a HepaRG cell-based model of hepatic steatosis induced by BSA-conjugated palmitate.
2,3-Dihydroxypropyl pentadecanoate is a natural product found in Gynura japonica, Ligularia nelumbifolia, and Pancovia laurentii with data available.
Applications De Recherche Scientifique
Biomass-Derived Chemicals
Research into converting biomass-derived carbohydrates into value-added chemicals like furfural and hydroxymethylfurfural highlights the growing interest in utilizing renewable sources. Such studies emphasize the use of heterogeneous acid-catalysts for selective conversion, aiming at optimized yields, which could potentially include or relate to the synthesis and application of compounds like 2,3-Dihydroxypropyl pentadecanoate in creating environmentally friendly products (Agirrezabal-Telleria, Gandarias, & Arias, 2014).
Nanoparticles and Antimicrobial Activities
The synthesis of silver nanoparticles via green synthesis approaches, including the use of glucose and starch, demonstrates the potential for this compound in similar processes. These nanoparticles show high antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting that similar compounds could be explored for their antimicrobial properties or as stabilizing agents in nanoparticle synthesis (Sharma, Yngard, & Lin, 2009).
Geopolymers and Sustainable Materials
The development of geopolymers from mining and metallurgical wastes for applications in construction, waste containment, and advanced ceramics underlines the importance of researching compounds that can contribute to sustainable development. Compounds like this compound, if involved in similar chemical processes, could offer pathways to enhancing the properties of sustainable materials (Komnitsas & Zaharaki, 2007).
Advanced Materials for Electrochemical Applications
Research on materials like SnO2-based composites for gas sensing and α-Fe2O3 for photocatalytic water treatment highlights the continuous search for advanced materials with improved sensitivity, stability, and efficiency. These studies suggest potential areas where this compound could find applications, especially in modifying or enhancing the properties of electrochemical and photocatalytic materials (Cheng et al., 2016).
Hybrid Catalysts and Chemical Synthesis
The use of hybrid catalysts in synthesizing complex chemical structures, such as pyranopyrimidine scaffolds, highlights the role of versatile chemical compounds in facilitating or enhancing chemical reactions. This area presents a potential application for this compound in acting as a precursor, stabilizer, or component in catalyst systems designed for specific synthetic goals (Parmar, Vala, & Patel, 2023).
Mécanisme D'action
Mode of Action
As a fatty acid derivative, it may interact with its targets through typical lipid-protein interactions, such as hydrophobic interactions and hydrogen bonding. These interactions could potentially alter the conformation or activity of target proteins, leading to downstream effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 2,3-Dihydroxypropyl pentadecanoate . For instance, changes in pH could affect the ionization state of the molecule, potentially influencing its absorption and distribution. Interactions with other molecules could also influence its metabolism and excretion.
Propriétés
IUPAC Name |
2,3-dihydroxypropyl pentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19/h17,19-20H,2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKPZDMBULYMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276702 | |
| Record name | 2,3-Dihydroxypropyl pentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62927-08-6, 104140-07-0, 122636-37-7 | |
| Record name | Glyceryl 1-pentadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062927086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyceryl monopentadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104140070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydroxypropyl pentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 1-PENTADECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4CN6355OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


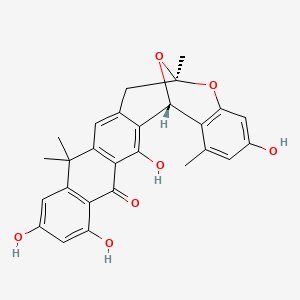
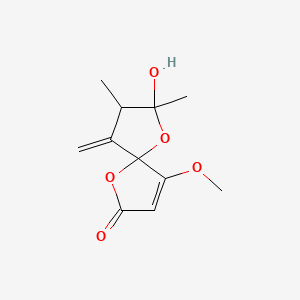

![12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone](/img/structure/B3025929.png)
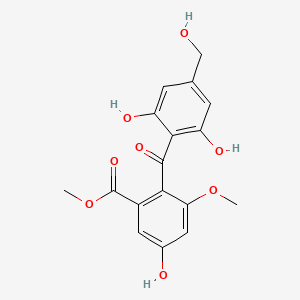

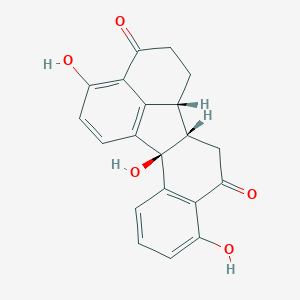
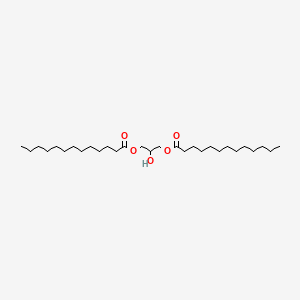
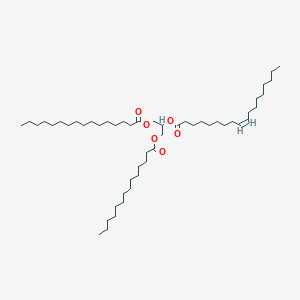

![2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester](/img/structure/B3025938.png)
![(1R,5R,6R)-5-hydroxy-4-[(2R,3S)-3-(2-hydroxypropan-2-yl)oxiran-2-yl]-1-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B3025939.png)
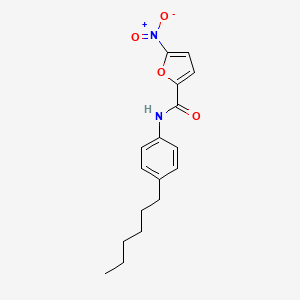
![[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B3025944.png)
